2-(Azidomethyl)-6-(difluoromethoxy)pyridine
Description
2-(Azidomethyl)-6-(difluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azidomethyl group at the 2-position and a difluoromethoxy group at the 6-position
Properties
IUPAC Name |
2-(azidomethyl)-6-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4O/c8-7(9)14-6-3-1-2-5(12-6)4-11-13-10/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINBPFGMDZSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-(difluoromethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-(difluoromethoxy)pyridine.
Azidation: The methyl group at the 2-position is converted to an azidomethyl group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate, water/tetrahydrofuran (THF) mixture, room temperature.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(Aminomethyl)-6-(difluoromethoxy)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)-6-(difluoromethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can serve as a probe for studying biological processes, particularly through click chemistry applications.
Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the azide group can be converted to various functional groups that interact with biological targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
6-(Difluoromethoxy)pyridine: Lacks the azidomethyl group, limiting its reactivity in certain chemical transformations.
2-(Azidomethyl)-5-(difluoromethoxy)pyridine: Positional isomer with potentially different reactivity and properties.
Uniqueness
2-(Azidomethyl)-6-(difluoromethoxy)pyridine is unique due to the presence of both the azidomethyl and difluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
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